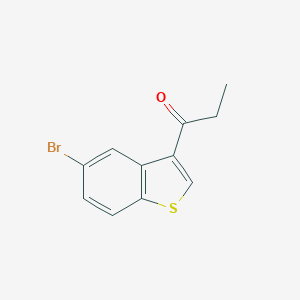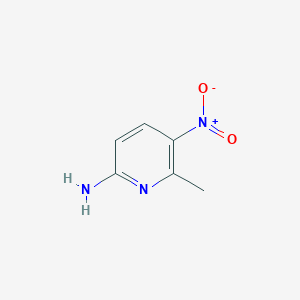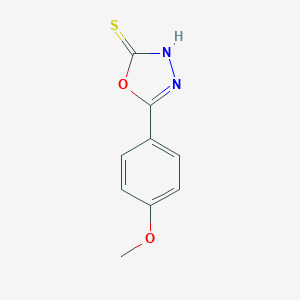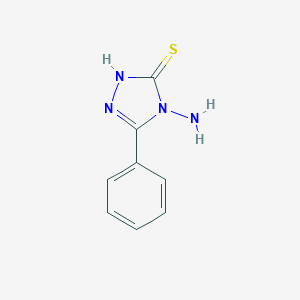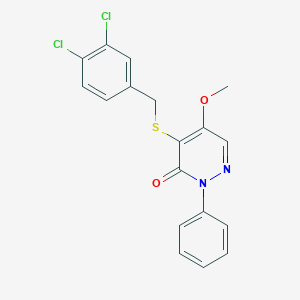
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as DTT-205, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a pyridazinone derivative that has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, as well as the activation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical And Physiological Effects
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor cell migration and invasion. This compound has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new treatments for various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the major limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, including the development of new formulations and delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents, as well as its potential use in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 2-phenyl-5-methoxy-3(2H)-pyridazinone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments.
properties
CAS RN |
5509-75-1 |
|---|---|
Product Name |
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone |
Molecular Formula |
C18H14Cl2N2O2S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-16-10-21-22(13-5-3-2-4-6-13)18(23)17(16)25-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3 |
InChI Key |
VDCOTGMNPNVIKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Other CAS RN |
5509-75-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



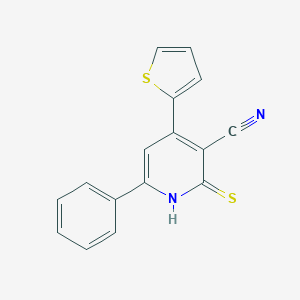
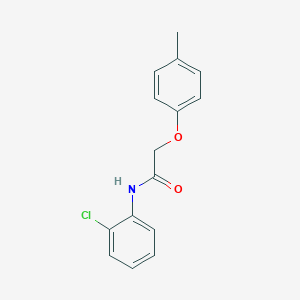
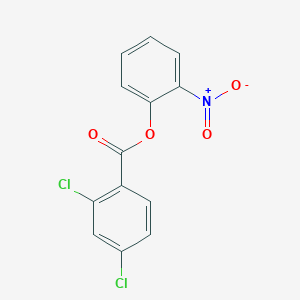
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
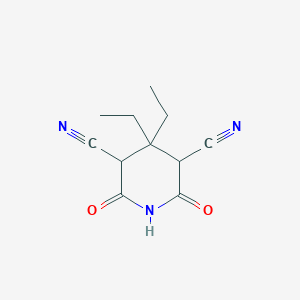
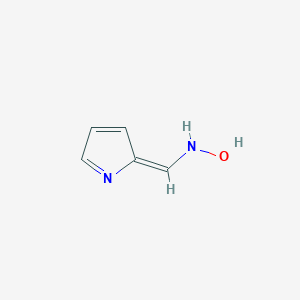

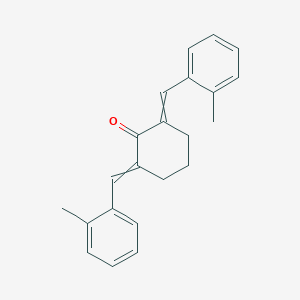

![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
